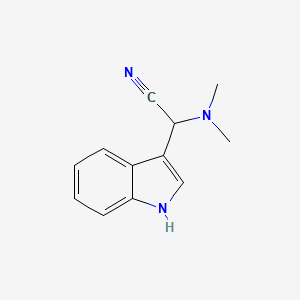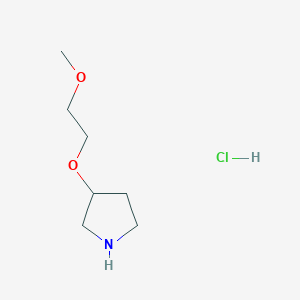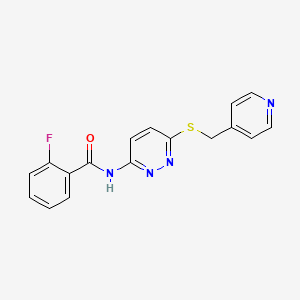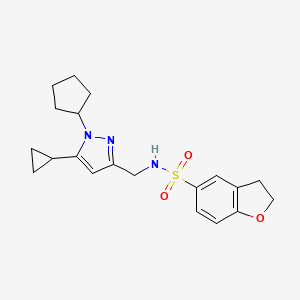
N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a chemical compound with the IUPAC name N-(1-methyl-1H-indazol-5-yl)thiourea . It has a molecular weight of 206.27 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazoles, which are part of the structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is represented by the linear formula C9H10N4S . The InChI code for the compound is 1S/C9H10N4S/c1-13-8-3-2-7(12-9(10)14)4-6(8)5-11-13/h2-5H,1H3,(H3,10,12,14) .Physical And Chemical Properties Analysis
“N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” is a solid compound . It has a molecular weight of 206.27 . The compound’s linear formula is C9H10N4S .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Thiourea derivatives, including those similar to N-benzoyl-N'-(1-methyl-1H-indazol-5-yl)thiourea, have been extensively studied for their potential in drug research, particularly in developing anticancer agents. For instance, novel 1-benzoyl-3-methyl thiourea derivatives demonstrated significant in vitro cytotoxicity against HeLa cell lines, surpassing the efficacy of hydroxyurea (Ruswanto et al., 2015).
Antifungal and Yeast Inhibition
- Certain N-benzoyl-N'-alkylthioureas, closely related to the target compound, have shown considerable activity against fungi and yeast, like Penicillium digitatum and Saccharomyces cerevisiae. This suggests their potential as antifungal agents (del Campo et al., 2004).
Structural and Vibrational Characterization
- Studies involving similar thiourea derivatives have focused on their structural and vibrational properties, contributing to a deeper understanding of their chemical behavior and potential applications in various fields, including material sciences and molecular electronics (Lestard et al., 2015).
Synthesis and Conversion into Other Compounds
- Research has also delved into the synthesis of N-benzoyl-N'-substituted thioureas and their conversion into other valuable compounds, demonstrating the versatility and utility of these thiourea derivatives in synthetic chemistry (Brindley et al., 1987).
Selective Metal Extraction
- N-benzoyl-N',N'-diheptadecylthiourea, a similar compound, has shown high selectivity in extracting toxic metals like mercury, indicating its potential in environmental applications and metal recovery processes (Fontàs et al., 2005).
Antibacterial Activity
- New N-benzoyl-N'-triazine thiourea derivatives have been synthesized and demonstrated notable antibacterial activity against both gram-positive and gram-negative bacteria, indicating the compound's potential in developing new antibacterial agents (Marzi et al., 2019).
Safety and Hazards
The safety information available for “N-benzoyl-N’-(1-methyl-1H-indazol-5-yl)thiourea” indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
N-[(1-methylindazol-5-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c1-20-14-8-7-13(9-12(14)10-17-20)18-16(22)19-15(21)11-5-3-2-4-6-11/h2-10H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCJEBIFPQTDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2847688.png)
![2-[(2,5-Difluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2847690.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B2847691.png)
![5-(4-chlorophenyl)-2-methyl-3-(4-oxo-4H-chromen-3-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2847692.png)

![1-(methylsulfonyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2847695.png)

![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2847697.png)
![N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2847701.png)


![Methyl 5-[(dimethylcarbamoyl)sulfanyl]-4-methoxy-2-nitrobenzoate](/img/structure/B2847705.png)

